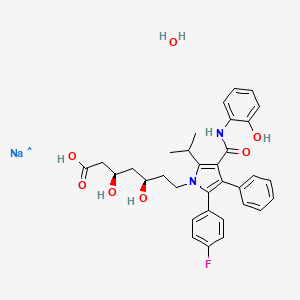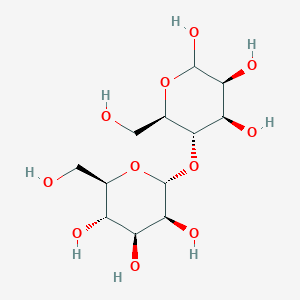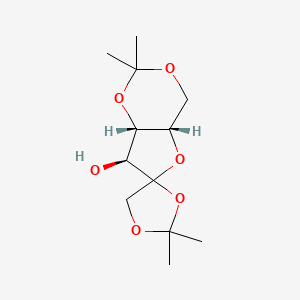
3-O-(|A-L-Fucopyranosyl)-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-O-(α-L-Fucopyranosyl)-D-galactose involves the Koenigs-Knorr reaction and the assisted halide reaction. The Koenigs-Knorr reaction was used to synthesize α-D-linked disaccharides, including 3-O-α-D-glucopyranosyl-D-galactose, by reacting sugar halides with protected D-galactose and subsequent removal of protecting groups, although this method did not yield β-D-linked disaccharides regardless of the sugar halide's anomeric configuration (Flowers, 1971). Additionally, the assisted halide reaction of tri-O-benzyl-α-L-fucopyranosyl bromide with protected D-galactopyranosides was used to construct interresidue glycosidic linkages, and the crystal structure of the resulting disaccharide was determined using X-ray data (Watt et al., 1996).
Molecular Structure Analysis
The molecular structure of 3-O-(α-L-Fucopyranosyl)-D-galactose was extensively analyzed through X-ray crystallography, revealing the conformation of the L-fucopyranosyl and D-galactopyranosyl residues as well as the interresidue torsion angles. The space group identified was P1 with two molecules of the disaccharide having unique conformations and a water molecule in the unit cell. The L-fucopyranosyl and D-galactopyranosyl residues were found to have the nominal 1C4 and 4C1 conformations, respectively (Watt et al., 1996).
Applications De Recherche Scientifique
Polysaccharide Chemistry and Structural Studies
Studies have investigated the structural characteristics and biosynthesis pathways of complex polysaccharides involving galactose and fucose units. For example, research on galactomannans, which are polymers consisting of a mannose backbone with galactose side groups, highlights their partial water solubility and application as thickeners and stabilizers in food products. These properties are influenced by the degree of galactose substitution and its pattern, which also affects their ability to form gels in aqueous solutions (Pollard & Fischer, 2006). Additionally, the study of arabinogalactan proteins in Physcomitrella patens shows the presence of unusual sugar residues, which could affect the polarity and interaction of these polymers, indicating a potential for unique applications in biomaterials (Fu, Yadav, & Nothnagel, 2007).
Biomedical Applications
Research on pectins, which are rich in galactose units, has revealed their potential in biomedical applications due to their gelling, emulsifying, and stabilizing properties. These natural polymers are being explored for use in drug delivery, tissue engineering, and as components in biodegradable materials (Noreen et al., 2017). Similarly, sulfated polysaccharides from seaweeds, which include galactose derivatives, have been studied for their anticoagulant activities. The specific structure of these polysaccharides, including the pattern and degree of sulfation, plays a crucial role in their interaction with blood coagulation factors, indicating their potential use in medical applications (Ciancia, Quintana, & Cerezo, 2010).
Environmental and Agricultural Applications
The study of guar gum, a galactomannan, demonstrates its application beyond food industry uses, highlighting its role in hydraulic fracturing, explosives, and as a soil stabilizer due to its thickening and gelling properties. This research points to the potential of modifying natural polysaccharides for diverse industrial and environmental applications (Thombare et al., 2016).
Safety And Hazards
The safety and hazards associated with Fuc-Gal are not detailed in the available resources.
Orientations Futures
The future directions of Fuc-Gal research are not detailed in the available resources.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, it’s recommended to refer to specialized scientific literature or databases.
Propriétés
IUPAC Name |
(3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZGYFHHYGOLN-QAEQPVNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@H](C(OC(C2O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675912 |
Source


|
| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(|A-L-Fucopyranosyl)-D-galactose | |
CAS RN |
120375-11-3 |
Source


|
| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

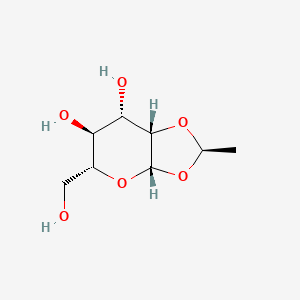
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)
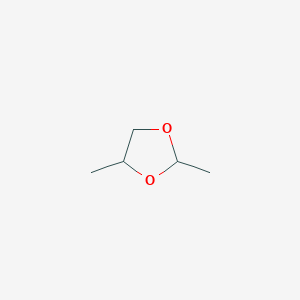
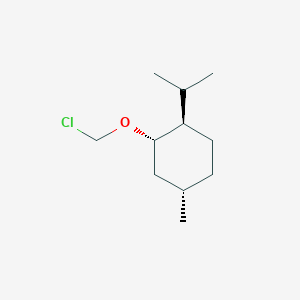
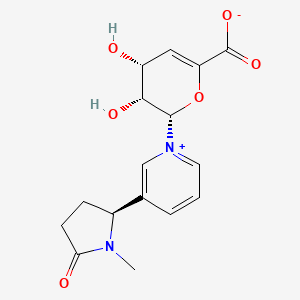
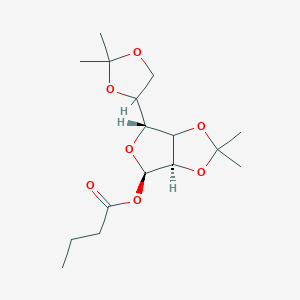
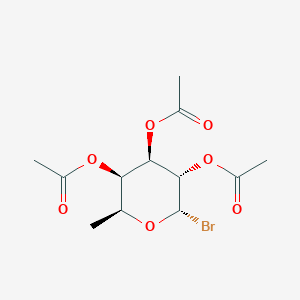

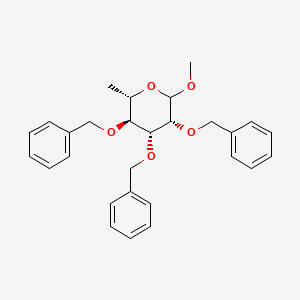

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
